1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride
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Overview
Description
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride is a chemical compound that features a bromophenyl group and a piperidinyl group linked by a urea moiety
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride typically involves the reaction of 4-bromophenyl isocyanate with 4-piperidinamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Scientific Research Applications
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-(piperidin-4-yl)ureahydrochloride: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and biological activity.
1-(4-Fluorophenyl)-3-(piperidin-4-yl)ureahydrochloride: The presence of a fluorophenyl group can influence the compound’s chemical properties and interactions with biological targets.
1-(4-Methylphenyl)-3-(piperidin-4-yl)ureahydrochloride: The methylphenyl group may impart different steric and electronic effects compared to the bromophenyl group.
Each of these similar compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and importance of structural variations in chemical research.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-piperidin-4-ylurea;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O.ClH/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,15,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYMZMIJNQSVFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=C(C=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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